molecular formula C10H6N2O3 B8302470 (4-Nitrobenzofur-7-yl)acetonitrile

(4-Nitrobenzofur-7-yl)acetonitrile

Cat. No. B8302470
M. Wt: 202.17 g/mol
InChI Key: IUUQZYYHTSHYIJ-UHFFFAOYSA-N
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Patent
US07405305B2

Procedure details

Add dimethyl[2-(4-nitrobenzofur-7-yl)vinyl]amine (4.8 g, 20.6 mmol) and hydroxylamine-O-sulfonic acid (4.6 g, 40.6 mmol) to dimethylformamide (45 mL) and stir at room temperature for 15 minutes. Heat at 100° C. under nitrogen for 1 hour, cool to room temperature, dilute with diethyl ether, and wash with water and aqueous saturated sodium chloride. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Chromatography on flash silica using 85% hexane, 15% ethyl acetate gives 2.9 g (64%) of the title compound as a light brown solid. Mass spectrum (ES, m/z) (M−1)=200.9.
Name
dimethyl[2-(4-nitrobenzofur-7-yl)vinyl]amine
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
C[N:2](C)[CH:3]=[CH:4][C:5]1[C:13]2[O:12][CH:11]=[CH:10][C:9]=2[C:8]([N+:14]([O-:16])=[O:15])=[CH:7][CH:6]=1.NOS(O)(=O)=O.CN(C)C=O>C(OCC)C>[N+:14]([C:8]1[C:9]2[CH:10]=[CH:11][O:12][C:13]=2[C:5]([CH2:4][C:3]#[N:2])=[CH:6][CH:7]=1)([O-:16])=[O:15]

Inputs

Step One
Name
dimethyl[2-(4-nitrobenzofur-7-yl)vinyl]amine
Quantity
4.8 g
Type
reactant
Smiles
CN(C=CC1=CC=C(C=2C=COC21)[N+](=O)[O-])C
Name
Quantity
4.6 g
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
45 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat at 100° C. under nitrogen for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
WASH
Type
WASH
Details
wash with water and aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C2=C1C=CO2)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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